![molecular formula C10H18O2 B6601708 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid CAS No. 1935439-93-2](/img/structure/B6601708.png)
3,3,4,4-tetramethylcyclopentane-1-carboxylic acid
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Overview
Description
3,3,4,4-Tetramethylcyclopentane-1-carboxylic acid (TMCP) is a cyclic organic acid that has a wide range of applications in scientific research and laboratory experiments. This organic acid is found in several biological systems, and its synthesis has been extensively studied in the past few decades. TMCP has a wide range of properties, such as its ability to act as a catalyst in some reactions, and its ability to act as an inhibitor in others. In
Scientific Research Applications
3,3,4,4-tetramethylcyclopentane-1-carboxylic acid has several scientific research applications, such as its use as a catalyst in the synthesis of pharmaceuticals and other organic compounds. 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid is also used as a corrosion inhibitor in the production of polymers. 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid has also been used in the synthesis of polyurethanes and polyesters, and as a catalyst in the production of polyurethanes. 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid has also been used in the synthesis of polyamides, and as a catalyst in the production of polyamides.
Mechanism of Action
The mechanism of action of 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid is not fully understood, but it is thought to be related to its ability to act as a catalyst in some reactions, and its ability to act as an inhibitor in others. 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid is thought to act as a catalyst by forming a complex with the reactants, which allows the reactants to form a more stable bond. 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid is also thought to act as an inhibitor by binding to the reactants and preventing them from forming a stable bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid are not fully understood, but it is thought to have an effect on the metabolism of proteins, lipids, and carbohydrates. 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid is also thought to have an effect on the production of hormones and other metabolic pathways. 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid has also been shown to have an effect on cell growth, cell division, and cell death.
Advantages and Limitations for Lab Experiments
The advantages of using 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid in laboratory experiments include its low cost, its high reactivity, and its ability to act as a catalyst in some reactions and as an inhibitor in others. The limitations of using 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid in laboratory experiments include its potential toxicity and its potential to cause adverse reactions in some individuals.
Future Directions
There are several future directions for research on 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid, including further investigation into its biochemical and physiological effects, its potential toxicity, and its potential to cause adverse reactions in some individuals. Additionally, further research is needed to understand the mechanism of action of 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid and its potential applications in the synthesis of pharmaceuticals and other organic compounds. Finally, further research is needed to understand the potential uses of 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid in the production of polymers, polyurethanes, and polyamides.
Synthesis Methods
3,3,4,4-tetramethylcyclopentane-1-carboxylic acid can be synthesized from a variety of sources, such as from the reaction of cyclopentadiene with formaldehyde, and from the reaction of cyclopentadiene with acetic anhydride. The reaction of cyclopentadiene with formaldehyde produces 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid and formic acid, while the reaction of cyclopentadiene with acetic anhydride produces 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid and acetic acid. Both of these reactions are carried out in the presence of an acid catalyst, such as sulfuric acid.
properties
IUPAC Name |
3,3,4,4-tetramethylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)5-7(8(11)12)6-10(9,3)4/h7H,5-6H2,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDIADHIXPDTSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC1(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4-Tetramethylcyclopentane-1-carboxylic acid |
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